

# abacavir sulfate molecular docking and in silico studies

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## Compound Focus: Abacavir Sulfate

CAS No.: 188062-50-2

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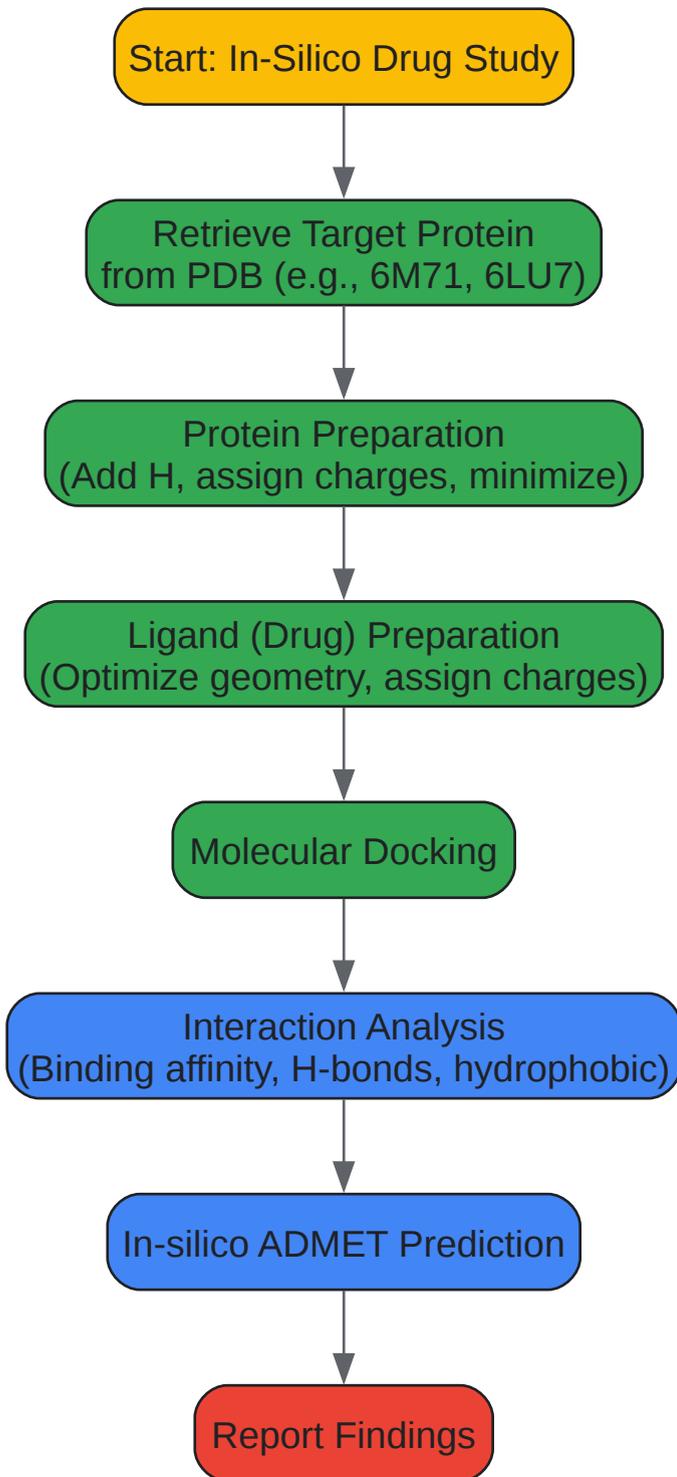
## The Research Context of Abacavir

**Abacavir Sulfate** is a nucleoside reverse transcriptase inhibitor (NRTI) used in combination antiretroviral therapy (ART) for HIV infection [1]. While the searched articles do not detail its molecular docking, one study mentions that abacavir can undergo degradation and exhibit physical incompatibilities, such as forming Maillard products when interacting with the excipient lactose [1]. This highlights the importance of stability studies, though it falls outside the scope of molecular docking.

## General Framework for In Silico Studies

Although not specific to abacavir, the retrieved papers illustrate the standard workflow for computer-aided drug design, which you can adapt for your research on **abacavir sulfate**. The typical process involves target identification, molecular docking, and *in silico* ADMET prediction.

The following diagram outlines the key stages of this process:



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## Summary of Key Methodological Steps

The workflow involves several critical stages, each with specific tasks and tools, derived from the general protocols in the search results [2] [3] [4].

Stage	Key Tasks	Common Tools & Approaches
<p>  <b>1. Target &amp; Ligand Preparation</b>   Retrieve 3D protein structure (e.g., HIV reverse transcriptase); remove water, add H, assign charges. Optimize drug structure, generate 3D conformers.   <b>Sources:</b> RCSB PDB [2] [3]. <b>Software:</b> BIOVIA Discovery Studio [2], Schrodinger Suite [3], AutoDock Tools [2].     <b>2. Molecular Docking</b>   Define protein's active site; perform docking simulation to predict ligand pose and binding affinity.   <b>Software:</b> AutoDock Vina, MOE [4], Glide (Schrodinger) [3].     <b>3. Analysis &amp; ADMET</b>   Analyze binding pose, hydrogen bonds, hydrophobic interactions; predict absorption, toxicity profiles.   <b>Analysis:</b> PyMOL, Discovery Studio. <b>ADMET:</b> pkCSM, admetSAR, SwissADME, ProTox-II [1] [2] [5].  </p>		

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## References

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To cite this document: Smolecule. [abacavir sulfate molecular docking and in silico studies].

Smolecule, [2026]. [Online PDF]. Available at:

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